molecular formula C16H16N2OS B7878368 8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 950858-29-4

8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B7878368
CAS No.: 950858-29-4
M. Wt: 284.4 g/mol
InChI Key: BUOHAKQXWHCBPO-UHFFFAOYSA-N
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Description

8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound known for its unique chemical properties and applications in various scientific fields. The molecular structure is characterized by a dibenzo[b,f][1,4]thiazepine backbone, modified with amino and propyl groups, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step reactions starting from dibenzo[b,f][1,4]thiazepine

Industrial Production Methods

For industrial-scale production, efficient routes are devised to maximize yield and minimize by-products. Catalytic hydrogenation is often employed in the reduction step, while automated alkylation processes ensure consistency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms within the thiazepine ring.

  • Reduction: : Reduction processes, often involving hydrogenation, can modify the amino group or other reactive sites.

  • Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can be employed to introduce or modify functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst is frequently used.

  • Substitution: : Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions.

Major Products

Scientific Research Applications

8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one finds applications across multiple disciplines:

  • Chemistry: : As a building block for more complex molecules, it is used in the synthesis of novel organic compounds.

  • Biology: : Its structural similarity to certain bioactive molecules makes it a subject of study for potential biological activity.

  • Medicine: : The compound is explored for potential pharmaceutical applications, including as a precursor to drugs with specific therapeutic effects.

  • Industry: : It is used in the development of materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one largely depends on its interaction with specific molecular targets. These interactions often involve binding to active sites on proteins or enzymes, modulating their activity through competitive inhibition or allosteric effects.

Molecular Targets and Pathways

The molecular targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins integral to cellular function. Pathway involvement typically includes modulation of signaling cascades and metabolic processes, leading to the compound's observed effects.

Comparison with Similar Compounds

8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one stands out among similar compounds due to its specific functional group arrangement and resultant chemical properties

List of Similar Compounds

  • 8-chloro-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one

  • 8-methyl-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one

  • 8-ethyl-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one

Each of these compounds, while similar in structure, exhibits distinct properties that make them suitable for different applications.

This intricate dance of atoms and bonds creates a world of endless possibilities. What do you think?

Properties

IUPAC Name

3-amino-5-propylbenzo[b][1,4]benzothiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-9-18-13-10-11(17)7-8-15(13)20-14-6-4-3-5-12(14)16(18)19/h3-8,10H,2,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOHAKQXWHCBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204129
Record name 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950858-29-4
Record name 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950858-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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